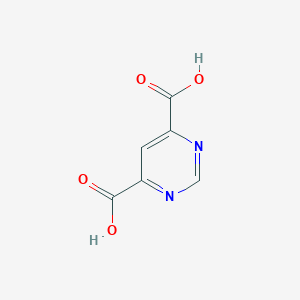

Pyrimidine-4,6-dicarboxylic acid

描述

Pyrimidine-4,6-dicarboxylic acid is a naturally occurring heterocyclic compound. It is found in many organisms as a building block of biological molecules and is involved in various metabolic pathways. This compound plays a crucial role in the synthesis of purine and pyrimidine bases, which are the building blocks of DNA and RNA. Additionally, it is involved in the regulation of the Krebs cycle during glucose metabolism .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,6-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent, promoted by potassium persulfate. Another method includes a zinc chloride-catalyzed three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride and ammonium iodide in three-component reactions is common in industrial settings .

化学反应分析

Types of Reactions: Pyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: Substitution reactions, especially with organometallic compounds, are common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Organometallic reagents such as rhenium and technetium complexes

Major Products: The major products formed from these reactions include monomeric and dimeric complexes with organometallic cores, such as fac-[M(CO)3]+ (M = rhenium and technetium) .

科学研究应用

Medicinal Chemistry

1. Inhibition of Collagenases

Pyrimidine-4,6-dicarboxylic acid and its derivatives, particularly the diamides, have been identified as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in the degradation of collagen in connective tissues. This property makes PDCA derivatives potential candidates for treating degenerative joint diseases such as osteoarthritis and rheumatoid arthritis. The mechanism involves the inhibition of proline hydroxylase and lysine hydroxylase, enzymes crucial for collagen biosynthesis. By inhibiting these enzymes, PDCA leads to the formation of under-hydroxylated collagen that is less stable and more prone to degradation .

2. Immunosuppressive Properties

Research indicates that this compound diamides can act as immunosuppressants. This application is particularly relevant in the context of organ transplantation and autoimmune diseases where modulation of immune responses is necessary. The compounds influence collagen metabolism, which can be beneficial in managing fibrotic diseases .

Coordination Chemistry

1. Formation of Metal Complexes

This compound has been utilized to form various metal complexes, particularly with organometallic compounds such as rhenium and technetium. These complexes have shown potential in radiopharmaceutical applications due to their favorable properties for imaging and therapeutic purposes. For instance, studies have reported the synthesis of monomeric and dimeric complexes with these metals, demonstrating their utility in radiochemical applications .

2. Metal-Organic Frameworks (MOFs)

Recent advancements have highlighted the use of pyrimidine-4,6-dicarboxylate ligands in constructing metal-organic frameworks (MOFs). These frameworks exhibit unique luminescent properties and have potential applications in gas storage, catalysis, and drug delivery systems. The structural characteristics of these MOFs allow for extensive functionalization, enhancing their applicability in various fields .

Material Science

1. Enzyme Immobilization

The properties of this compound make it suitable for enzyme immobilization techniques. By forming stable complexes with enzymes, PDCA can enhance their stability and reusability in biocatalytic processes. This application is critical in industrial biotechnology where enzyme efficiency can significantly impact production costs .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Medicinal Chemistry | Inhibition of MMP-13 | Reduces collagen degradation; potential treatment for arthritis |

| Immunosuppressant | Modulates immune response; useful in transplants | |

| Coordination Chemistry | Formation of metal complexes | Radiopharmaceutical applications; imaging and therapy |

| Construction of MOFs | Luminescent properties; gas storage and catalysis | |

| Material Science | Enzyme immobilization | Enhances stability and reusability of enzymes |

Case Studies

- Treatment of Osteoarthritis : A study investigated the efficacy of this compound diamides in reducing symptoms associated with osteoarthritis by selectively inhibiting MMP-13 activity. Results indicated a significant decrease in joint inflammation and cartilage degradation markers.

- Radiopharmaceutical Development : Research on rhenium complexes involving PDCA demonstrated enhanced imaging capabilities due to the specific binding properties of the metal-ligand combinations. These findings suggest a promising avenue for developing next-generation imaging agents.

作用机制

The mechanism of action of pyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. It plays a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, and tenascin . The compound also cleaves triple helical collagens, including type I, type II, and type III collagen, with the highest activity observed with soluble type II collagen .

相似化合物的比较

- Pyrimidine-2,4-dicarboxylic acid

- Pyrimidine-5,6-dicarboxylic acid

- Pyrimidine-4,5-dicarboxylic acid

Comparison: Pyrimidine-4,6-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups at the 4 and 6 positions on the pyrimidine ring. This unique structure allows it to form specific complexes with organometallic cores, making it valuable in radiopharmaceutical applications .

生物活性

Pyrimidine-4,6-dicarboxylic acid (pmdc) is a heterocyclic compound that has garnered interest in various biological applications due to its ability to interact with key enzymes and biological pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound and its derivatives have been shown to selectively inhibit enzymes involved in collagen biosynthesis, particularly proline hydroxylase and lysine hydroxylase . These enzymes play critical roles in the post-translational modification of collagen, which is essential for maintaining the structural integrity of connective tissues. Inhibition of these enzymes leads to the formation of hypo-hydroxylated collagen molecules that are nonfunctional and prone to rapid degradation .

Key Biological Effects

- Collagen Biosynthesis Inhibition : By inhibiting proline and lysine hydroxylation, pmdc derivatives result in decreased extracellular collagen deposition. This mechanism has therapeutic implications for conditions characterized by excessive collagen deposition, such as fibrosis .

- Antitumor Activity : Some studies indicate that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Research has demonstrated that modifications to the pyrimidine ring and the carboxylate groups can enhance or diminish its inhibitory potency against target enzymes.

Example SAR Findings

- The introduction of specific substituents on the pyrimidine scaffold has been shown to improve binding affinity and inhibitory potency. For instance, the combination of optimal substituents resulted in a compound with an IC50 value of 72 nM against NAPE-PLD, demonstrating a tenfold increase in activity compared to earlier compounds .

- Table 1 summarizes various analogues of pmdc and their corresponding potencies:

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 1 | Structure | 72 | Most potent NAPE-PLD inhibitor |

| Compound 2 | Structure | 720 | Baseline compound |

| Compound 3 | Structure | 1500 | Less effective due to structural changes |

Case Study 1: Antifibrotic Properties

A study explored the use of this compound diamides as antifibrotic agents. These compounds were found to significantly reduce collagen deposition in animal models of fibrosis. The results indicated a potential therapeutic application for treating fibrotic diseases by targeting collagen synthesis pathways .

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential for these compounds in cancer therapy .

属性

IUPAC Name |

pyrimidine-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEOKRXVAACBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286236 | |

| Record name | pyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-02-1 | |

| Record name | 16490-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Beyond collagenase inhibition, are there other potential applications for Pyrimidine-4,6-dicarboxylic acid and its derivatives?

A2: Yes, this compound has demonstrated versatility in coordination chemistry. It can act as a ligand, forming three-dimensional coordination polymers with lanthanide metals. [] These polymers exhibit interesting luminescent properties, particularly with Sm(3+), Eu(3+), Tb(3+), and Dy(3+) ions. [] This luminescence opens up potential applications in areas like optical materials and sensing.

Q2: Has the structural diversity of compounds containing this compound been explored, and if so, what factors influence the resulting structures?

A3: Research shows that the reaction conditions significantly impact the structural outcome when using this compound as a building block. [] Factors like pH, temperature, and the presence of other ions can lead to in-situ formation of byproducts (e.g., oxalate, formate), which can then be incorporated into the final structures alongside this compound. [] This sensitivity allows for the creation of a diverse range of compounds with potentially tailored properties.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives, particularly regarding their inhibitory activity?

A4: While the provided abstracts mention the use of this compound diamides as collagenase inhibitors, they lack detailed SAR studies. [, ] Further research is needed to understand how modifications to the diamide structure (e.g., substituents on the nitrogen atoms) affect the inhibitory potency and selectivity against different collagenase subtypes.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Although not explicitly stated in the provided abstracts, characterization of this compound derivatives likely involves a combination of techniques common in organic and coordination chemistry. These may include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。